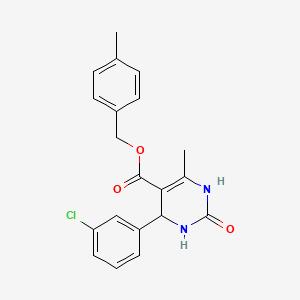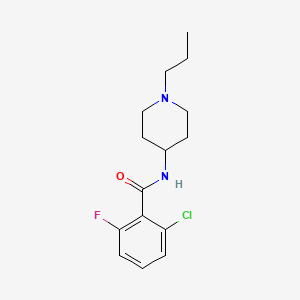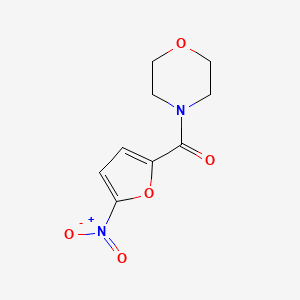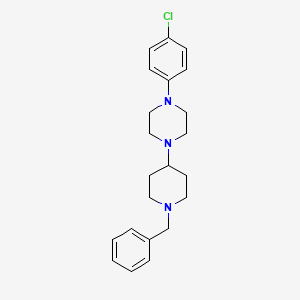![molecular formula C20H26O3 B5235068 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene, also known as GW501516, is a synthetic drug that is used in scientific research. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. In
科学的研究の応用
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is being studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, which can lead to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes.
作用機序
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, while decreasing the expression of genes involved in lipogenesis and energy storage. This leads to a decrease in body fat and an increase in muscle mass, as well as improved insulin sensitivity and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific studies. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to a decrease in body fat and an increase in muscle mass. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which can help to prevent and treat type 2 diabetes. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which can help to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene has several advantages for use in scientific research. It is a potent and selective PPARδ agonist, which means that it can be used to study the specific effects of PPARδ activation. It is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. In addition, it has been shown to have some toxicity in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene. One area of research is the use of this compound in combination with other drugs to treat metabolic disorders. Another area of research is the study of the long-term effects of this compound on metabolism and health. Finally, there is also interest in developing new PPARδ agonists that have fewer off-target effects and greater specificity for PPARδ.
合成法
The synthesis of 1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene is a complex process that involves several steps. The first step is the synthesis of 2,3-dimethylbenzene, which is then reacted with 4-(2-methoxy-4-methylphenoxy)butyl chloride to produce this compound. The final product is purified using chromatography techniques to obtain a high purity compound suitable for scientific research.
特性
IUPAC Name |
1-[4-(2,3-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-19(20(14-15)21-4)23-13-6-5-12-22-18-9-7-8-16(2)17(18)3/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBCXBZBYQAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-2-propen-1-yl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5234993.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5235000.png)
![(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)


![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)